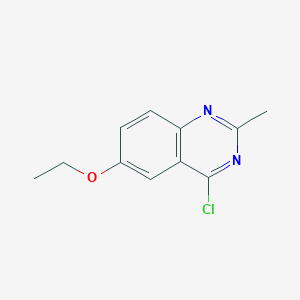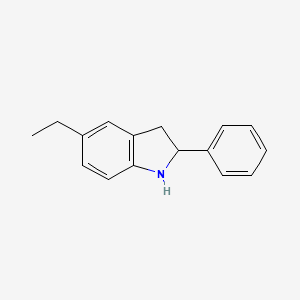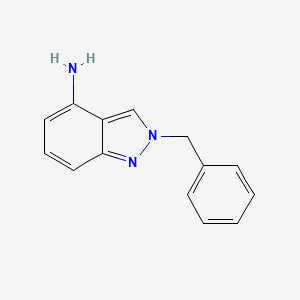![molecular formula C12H22O2Si B11881742 Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)
Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane: is an organosilicon compound characterized by a bicyclic structure with a silicon atom bonded to two ethoxy groups and a methyl group. This compound is notable for its unique structural features and its applications in various fields, including materials science and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane typically involves the hydrosilylation of norbornene with diethoxymethylsilane. The reaction is catalyzed by a platinum-based catalyst, such as Karstedt’s catalyst, under mild conditions. The general reaction scheme is as follows:
Norbornene+DiethoxymethylsilanePt catalystthis compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Halides, alkoxides; reactions may require the presence of a base and are often conducted under reflux conditions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Chemistry: Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane is used as a precursor in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.
Biology and Medicine: In biological research, this compound is utilized in the development of silicon-based biomaterials. These materials are explored for their potential use in medical implants and drug delivery systems due to their biocompatibility and stability.
Industry: In the industrial sector, this compound is employed as a coupling agent in the production of adhesives and sealants. It enhances the adhesion between different materials, such as metals and polymers, improving the overall performance of the final product.
作用機序
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane involves its ability to form strong bonds with various substrates. The silicon atom in the compound can form stable covalent bonds with oxygen, carbon, and other elements, facilitating the formation of complex structures. The molecular targets include hydroxyl groups on surfaces, leading to the formation of siloxane linkages. These linkages are crucial in applications such as surface modification and material reinforcement.
類似化合物との比較
- Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane
- Bicyclo[2.2.1]hept-5-en-2-yltrimethoxysilane
- Bicyclo[2.2.1]hept-5-en-2-ylmethyldiethoxysilane
Comparison: Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane is unique due to the presence of both ethoxy and methyl groups attached to the silicon atom. This combination provides a balance between reactivity and stability, making it suitable for a wide range of applications. In contrast, compounds like Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane, which have three ethoxy groups, may exhibit higher reactivity but lower stability. Similarly, Bicyclo[2.2.1]hept-5-en-2-yltrimethoxysilane, with three methoxy groups, may offer different reactivity profiles and applications.
特性
分子式 |
C12H22O2Si |
|---|---|
分子量 |
226.39 g/mol |
IUPAC名 |
2-bicyclo[2.2.1]hept-5-enyl-diethoxy-methylsilane |
InChI |
InChI=1S/C12H22O2Si/c1-4-13-15(3,14-5-2)12-9-10-6-7-11(12)8-10/h6-7,10-12H,4-5,8-9H2,1-3H3 |
InChIキー |
IFNXJVLFRFKOBT-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C)(C1CC2CC1C=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester](/img/structure/B11881665.png)






![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)

![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)




